

# Preclinical Pharmacokinetics and Biodistribution of Ropidoxuridine: A Technical Guide

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## Compound of Interest

Compound Name: *Ropidoxuridine*

Cat. No.: *B1679529*

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## Introduction

**Ropidoxuridine** (IPdR), a novel, orally available halogenated pyrimidine, is a promising radiation sensitizer currently under investigation for the treatment of solid tumors, including glioblastoma.[1] As a prodrug, **Ropidoxuridine** is converted in the body to its active metabolite, 5-iodo-2'-deoxyuridine (IUdR). This conversion is a critical step in its mechanism of action, which involves the incorporation of IUdR into the DNA of rapidly dividing cancer cells. This incorporation makes the tumor cells more susceptible to the damaging effects of ionizing radiation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of **Ropidoxuridine**, summarizing key data and experimental methodologies from foundational studies.

## Mechanism of Action

The primary mechanism of action of **Ropidoxuridine** as a radiosensitizer is predicated on the cellular uptake and metabolism of its active form, IUdR. Following oral administration, **Ropidoxuridine** is efficiently converted to IUdR, primarily by hepatic aldehyde oxidase.[2] IUdR then enters the thymidine salvage pathway, where it is phosphorylated to IUdR triphosphate. This analog is subsequently incorporated into the DNA of proliferating cells in place of thymidine triphosphate during DNA synthesis. The presence of the iodine atom in the

DNA structure is thought to increase the sensitivity of the cells to ionizing radiation, leading to enhanced DNA damage and subsequent cell death.[1]

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## References

- 1. Phase I and Pharmacology study of Ropidoxuridine (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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